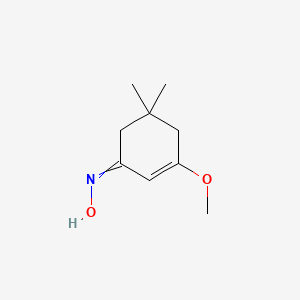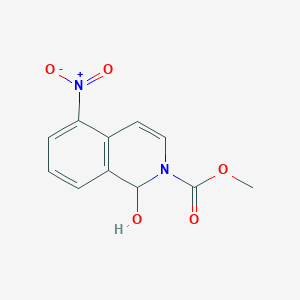
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a nitro group, a hydroxyl group, and a carboxylate ester group attached to the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to the isoquinoline ring using a nitrating agent such as nitric acid.
Hydroxylation: Adding a hydroxyl group to the desired position on the isoquinoline ring.
Esterification: Converting the carboxylic acid group to a carboxylate ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinolines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
類似化合物との比較
Similar Compounds
Methyl 1-hydroxyisoquinoline-2(1H)-carboxylate: Lacks the nitro group.
Methyl 5-nitroisoquinoline-2(1H)-carboxylate: Lacks the hydroxyl group.
Methyl 1-hydroxy-5-aminoisoquinoline-2(1H)-carboxylate: Has an amino group instead of a nitro group.
Uniqueness
Methyl 1-hydroxy-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
特性
CAS番号 |
65325-48-6 |
|---|---|
分子式 |
C11H10N2O5 |
分子量 |
250.21 g/mol |
IUPAC名 |
methyl 1-hydroxy-5-nitro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O5/c1-18-11(15)12-6-5-7-8(10(12)14)3-2-4-9(7)13(16)17/h2-6,10,14H,1H3 |
InChIキー |
ZZYUTJCNVKQMKT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C=CC2=C(C1O)C=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


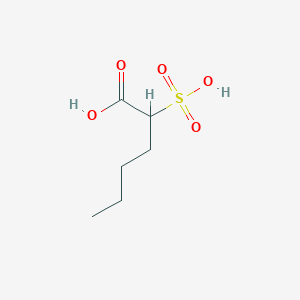
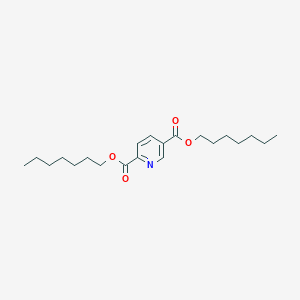
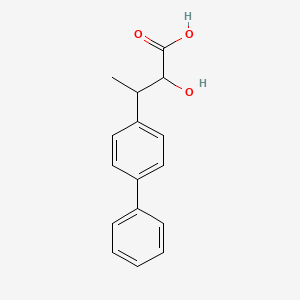
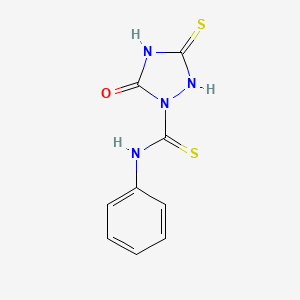
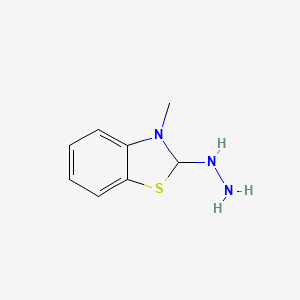
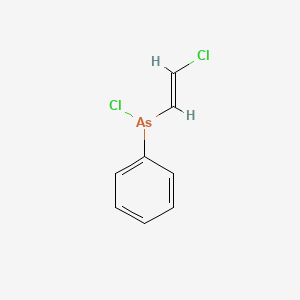
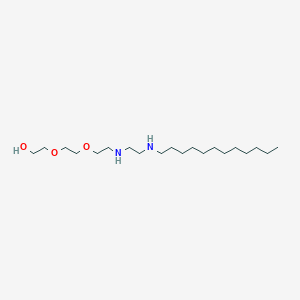
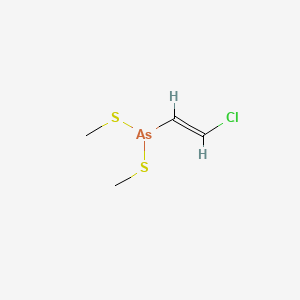
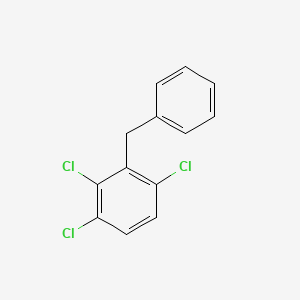
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
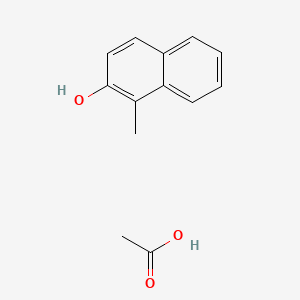
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
